molecular formula C10H10BrNO B8504797 5-Bromo-3-isopropylbenzo[d]isoxazole

5-Bromo-3-isopropylbenzo[d]isoxazole

Cat. No.: B8504797
M. Wt: 240.10 g/mol
InChI Key: PHCSEDLZOYTIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-isopropylbenzo[d]isoxazole is a useful research compound. Its molecular formula is C10H10BrNO and its molecular weight is 240.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

5-bromo-3-propan-2-yl-1,2-benzoxazole

InChI

InChI=1S/C10H10BrNO/c1-6(2)10-8-5-7(11)3-4-9(8)13-12-10/h3-6H,1-2H3

InChI Key

PHCSEDLZOYTIKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5-Bromo-2-hydroxyphenyl)-2-methylpropan-1-one (0.82 g, 3.37 mmol) was dissolved in EtOH (10 mL) then hydroxylamine (50% solution in water, 0.267 g, 4.05 mmol) was added followed by HOAc (1 drop). The mixture was heated to about 80° C. for about 2 h. The mixture was cooled then evaporated under reduced pressure to give an oil. Acetic anhydride (2 mL, 20 mmol) was added and the mixture was stirred for about 45 min at ambient temperature. The mixture was concentrated under reduced pressure then pyridine (7 mL) was added and then the mixture was heated to about 145° C. for about 3 h. The mixture was cooled, treated with 1 N HCl, and extracted with EtOAc. The organic extract was dried over MgSO4, filtered and evaporated to a residue that was then dissolved in DME (4 mL). Cesium carbonate (1.09 g, 3.35 mmol) was added and the mixture was heated at about 150° C. for about 30 min in the microwave. The mixture was evaporated and then purified by flash chromatography with 9:1 heptane/EtOAc to give the title compound (0.12 g, 15%): LC/MS (Table 1, Method a) Rt=3.33 min; MS m/z: 340.1 (M+H)+.
Quantity
0.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Cesium carbonate
Quantity
1.09 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
15%

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